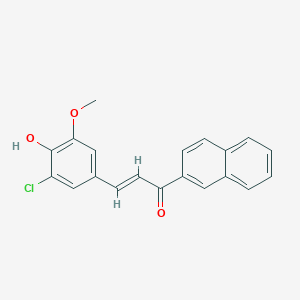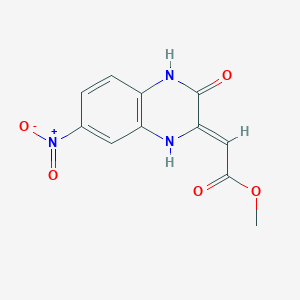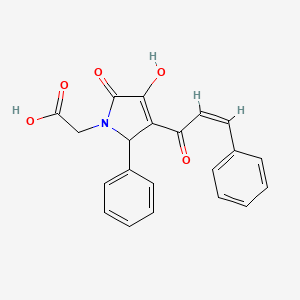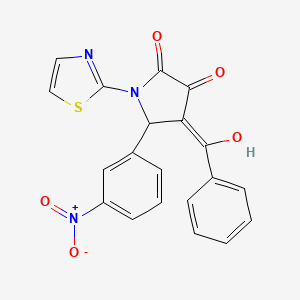![molecular formula C16H15N3O2 B3919141 2-{[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B3919141.png)
2-{[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]amino}-1H-isoindole-1,3(2H)-dione
Overview
Description
2-{[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]amino}-1H-isoindole-1,3(2H)-dione is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. The compound is also known as TMAI and has a molecular formula of C16H16N2O2.
Mechanism of Action
The mechanism of action of TMAI is not fully understood, but it is believed to act by modulating the activity of ion channels. TMAI has been shown to inhibit the activity of the voltage-gated potassium channel Kv1.3, which is expressed in T cells and plays a role in the immune response. By inhibiting Kv1.3, TMAI may have potential applications in the treatment of autoimmune diseases.
Biochemical and Physiological Effects
TMAI has been shown to have several biochemical and physiological effects. In addition to its activity on ion channels, TMAI has been shown to have antioxidant activity and to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. TMAI has also been shown to have anti-inflammatory activity and to inhibit the proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using TMAI in lab experiments is its high purity, which allows for accurate and reproducible results. TMAI is also stable under a wide range of conditions, making it a useful tool for studying the effects of various treatments on cells and tissues. However, one limitation of using TMAI in lab experiments is its relatively high cost compared to other compounds with similar applications.
Future Directions
There are several future directions for research on TMAI. One potential area of research is the development of TMAI derivatives with improved activity and selectivity for specific ion channels or enzymes. Another area of research is the use of TMAI as a fluorescent probe for the detection of metal ions in biological samples. Further research is also needed to fully understand the mechanism of action of TMAI and its potential applications in the treatment of various diseases.
Scientific Research Applications
TMAI has been widely used in scientific research due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. The compound has been studied for its potential as an anticancer agent, anti-inflammatory agent, and as a modulator of ion channels. TMAI has also been investigated for its potential as a fluorescent probe for the detection of metal ions in biological samples.
properties
IUPAC Name |
2-[(E)-(1,2,5-trimethylpyrrol-3-yl)methylideneamino]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-10-8-12(11(2)18(10)3)9-17-19-15(20)13-6-4-5-7-14(13)16(19)21/h4-9H,1-3H3/b17-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNTABOIXHCEBFK-RQZCQDPDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C)C)C=NN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C)C)/C=N/N2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-(1,2,5-trimethylpyrrol-3-yl)methylideneamino]isoindole-1,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3919064.png)

![N'-[(3-bromobenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B3919069.png)

![3-benzyl-5-{3-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3919082.png)
![1-mesityl-1,2-butanedione 2-[O-(3,4,5-trimethoxybenzoyl)oxime]](/img/structure/B3919086.png)
![3-[3-benzoyl-4-hydroxy-2-(2-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B3919101.png)
![N-{4-[2-(4-bromophenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B3919107.png)


![N-{4-[(2-chloro-5-nitrobenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide](/img/structure/B3919135.png)
![N-(2-thienylmethyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B3919149.png)

![N-[4-(dimethylamino)phenyl]-8-methyl-9-oxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxamide](/img/structure/B3919162.png)